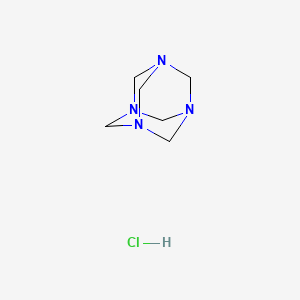

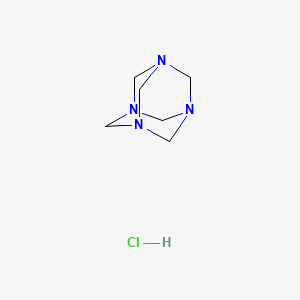

Methenamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de metenamina se sintetiza mediante la reacción de formaldehído con cloruro de amonio. La reacción generalmente implica calentar una mezcla de formaldehído y cloruro de amonio hasta que no se destile más, seguido de enfriamiento y cristalización para obtener el producto . La reacción se puede llevar a cabo tanto en fase gaseosa como en solución .

Métodos de producción industrial

En entornos industriales, el clorhidrato de metenamina se produce combinando formaldehído y amoníaco en un medio acuoso o en fase vapor. El producto resultante se purifica luego mediante cristalización y otras técnicas de separación .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de metenamina experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En un ambiente ácido (pH < 6), el clorhidrato de metenamina se hidroliza a formaldehído y amoníaco.

Protonación y N-alquilación: El compuesto se comporta como una base amina, sufriendo protonación y N-alquilación.

Reactivos y condiciones comunes

Ambiente ácido: La hidrólisis ocurre en condiciones ácidas, produciendo formaldehído, que es altamente bactericida.

Agentes alquilantes: El clorhidrato de metenamina se puede alquilar utilizando agentes como el cloruro de cloroalilo.

Principales productos formados

Formaldehído: La hidrólisis del clorhidrato de metenamina en condiciones ácidas produce formaldehído.

Productos N-alquilados: Las reacciones de alquilación producen varios derivados N-alquilados.

Aplicaciones Científicas De Investigación

El clorhidrato de metenamina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El clorhidrato de metenamina no tiene propiedades antibacterianas en un ambiente alcalino (pH ≥ 6). en un ambiente más ácido (pH < 6), se hidroliza a formaldehído, que es altamente bactericida . El formaldehído producido ejerce sus efectos desnaturalizando las proteínas y los ácidos nucleicos bacterianos, lo que lleva a la muerte de las células bacterianas .

Comparación Con Compuestos Similares

Compuestos similares

Clorhidrato de metilamina: Otro compuesto amina con diferentes aplicaciones y propiedades.

Unicidad

El clorhidrato de metenamina es único debido a su capacidad de hidrolizarse a formaldehído en condiciones ácidas, lo que lo hace altamente efectivo como antiséptico del tracto urinario . A diferencia de otros compuestos similares, no desarrolla mecanismos de resistencia bacteriana, lo que lo convierte en una opción valiosa para la terapia a largo plazo .

Propiedades

Número CAS |

24360-05-2 |

|---|---|

Fórmula molecular |

C6H13ClN4 |

Peso molecular |

176.65 g/mol |

Nombre IUPAC |

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrochloride |

InChI |

InChI=1S/C6H12N4.ClH/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H |

Clave InChI |

NGDSBQHTMKGUQU-UHFFFAOYSA-N |

SMILES canónico |

C1N2CN3CN1CN(C2)C3.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)

![1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12295944.png)

![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)